DPP-4 Inhibitory Potency vs. Sitagliptin
An elaborated derivative of 1-(4-Methoxybenzyl)piperazin-2-one, specifically (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-(4-methoxybenzyl)piperazin-2-one, exhibited potent inhibition of recombinant human DPP-4 with an IC50 of 33.9 nM [1]. While sitagliptin (Januvia), the prototypical DPP-4 inhibitor, demonstrates IC50 values of 18-19 nM under comparable fluorescence-based H-Gly-Pro-AMC cleavage assays, the 1-(4-Methoxybenzyl)piperazin-2-one-derived scaffold achieves this level of activity with a structurally distinct chemotype bearing the N1-(4-methoxybenzyl) substituent [2]. This demonstrates that the scaffold can serve as a viable alternative core to the β-amino acid amide motif found in sitagliptin when appropriately functionalized at N4.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 33.9 nM (for the elaborated derivative containing the 1-(4-Methoxybenzyl)piperazin-2-one core) |
| Comparator Or Baseline | Sitagliptin: IC50 = 18-19 nM |
| Quantified Difference | Approximately 1.8-fold higher IC50 (lower potency) than sitagliptin, but within the same nanomolar potency range and representing a distinct chemical series |
| Conditions | Recombinant human DPP-4; H-Gly-Pro-AMC cleavage; fluorescence assay; 1 hr incubation |
Why This Matters
This data demonstrates that the 1-(4-Methoxybenzyl)piperazin-2-one scaffold, when appropriately derivatized, can achieve DPP-4 inhibitory potency within the same order of magnitude as the marketed benchmark sitagliptin, validating the scaffold's utility in DPP-4 inhibitor discovery programs where alternative IP space or distinct physicochemical profiles are sought.
- [1] BindingDB. BDBM50344773: (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-(4-methoxybenzyl)piperazin-2-one (CHEMBL1779699). BindingDB Entry. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=BDBM50344773 View Source
- [2] Kim D, Wang L, Beconi M, Eiermann GJ, Fisher MH, He H, et al. (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005;48(1):141-151. View Source
